molecular formula C21H25F2N3O4S B10940200 N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide

N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10940200
M. Wt: 453.5 g/mol
InChI Key: CTMGLXUJRIXFGZ-UHFFFAOYSA-N
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Description

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which imparts specific properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethoxy Intermediate: The initial step involves the reaction of 4-methylphenol with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)-2-methylphenol.

    Acylation: The intermediate is then acylated using acetic anhydride to form N1-[4-(difluoromethoxy)-2-methylphenyl]acetamide.

    Sulfonylation: The next step involves the reaction of the acetamide with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Piperazine Coupling: Finally, the sulfonylated intermediate is coupled with piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile

Properties

Molecular Formula

C21H25F2N3O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C21H25F2N3O4S/c1-15-3-6-18(7-4-15)31(28,29)26-11-9-25(10-12-26)14-20(27)24-19-8-5-17(13-16(19)2)30-21(22)23/h3-8,13,21H,9-12,14H2,1-2H3,(H,24,27)

InChI Key

CTMGLXUJRIXFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC(F)F)C

Origin of Product

United States

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